3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Serotonin transporter (SERT) SSRI Indole tetrahydropyridine

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8) is a synthetic, small-molecule heterocycle belonging to the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (4-THPI) chemotype. It features a 5-cyano substituent on the indole ring and an unsubstituted tetrahydropyridine nitrogen.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 127792-81-8
Cat. No. B3177107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
CAS127792-81-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNC3=C2C=C(C=C3)C#N
InChIInChI=1S/C14H13N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2
InChIKeyVADZOZAUGGYKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8): Chemical Identity, Pharmacological Class, and Procurement-Relevant Characteristics


3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8) is a synthetic, small-molecule heterocycle belonging to the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (4-THPI) chemotype [1]. It features a 5-cyano substituent on the indole ring and an unsubstituted tetrahydropyridine nitrogen. The compound is recognized primarily as a ligand of serotonin (5-HT) receptors and the serotonin transporter (SERT), with reported binding affinity for the 5-HT1A receptor (Ki = 16 nM, rat brain) [2] and inhibitory activity at SERT (IC50 = 19 nM, human) [3]. Its molecular formula is C14H13N3, molecular weight 223.27 g/mol, and it is commercially available from multiple suppliers at ≥97% purity for research use .

Why a Generic 5-Substituted Indole Cannot Replace 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8) in Serotonergic Research


Within the tetrahydropyridinylindole (THPI) class, the 5-position substituent on the indole ring is the dominant determinant of both target affinity and receptor subtype selectivity. A direct, systematic comparison of eight N-methyl tetrahydropyridin-4-yl indoles bearing different 5-substituents (CN, NO2, F, Br, Cl, H, OMe, Me) revealed SERT IC50 values spanning a >90-fold range from 3 nM to 270 nM [1]. Separate QSAR analyses on 45 THPI analogs demonstrated that 5-HT1A affinity is governed primarily by substituent volume, with an optimal size of ~24 ų, while 5-HT2 affinity depends on a distinct balance of volume and hydrophobicity [2][3]. The 5-cyano group provides a unique combination of electron-withdrawing character, moderate volume, and low lipophilicity that cannot be replicated by halogen, alkoxy, or unsubstituted analogs. Consequently, substituting a 5-CN THPI with a 5-Cl, 5-F, or 5-H analog will produce a different pharmacological profile, potentially invalidating SAR hypotheses, confounding in vivo results, or introducing off-target liabilities that the 5-cyano compound was specifically selected to avoid.

Quantitative Differential Evidence: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8) vs. Closest Analogs


SERT Inhibitory Potency: 5-CN vs. 5-H, 5-Cl, 5-Br, 5-OMe, and 5-Me Analogs (Direct Head-to-Head Comparison)

In a single, internally consistent study, eight N-methyl tetrahydropyridin-4-yl indoles differing only in the 5-substituent were assayed for human SERT inhibition. The 5-cyano compound (5a) exhibited an IC50 of 19 nM. This places it among the most potent analogs in the series, surpassed only by 5-F (IC50 3 nM), and substantially more potent than 5-H (210 nM), 5-Br (160 nM), 5-OMe (240 nM), and 5-Me (270 nM) [1]. The 5-CN analog was approximately 11-fold more potent than the unsubstituted (5-H) parent and ~14-fold more potent than the 5-methoxy analog.

Serotonin transporter (SERT) SSRI Indole tetrahydropyridine

5-HT1A Receptor Affinity: 5-CN THPI vs. Pharmacologically Relevant 5-OMe Analog RU 24969 (Cross-Study Comparison)

The target compound displays a Ki of 16 nM at the rat brain 5-HT1A receptor, measured by [3H]-8-OH-DPAT displacement [1]. In contrast, the 5-methoxy analog RU 24969—the prototypical THPI and a widely used pharmacological tool—exhibits substantially higher 5-HT1A affinity with a reported Ki of 2.5 nM . This represents a 6.4-fold difference in 5-HT1A binding affinity. Critically, RU 24969 is also a very potent 5-HT1B agonist (Ki = 0.38 nM), which complicates its use as a subtype-selective probe. The 5-CN analog, by virtue of its moderate 5-HT1A affinity combined with SERT inhibitory activity (IC50 19 nM), occupies a distinct pharmacological niche not shared by the 5-OMe compound [2].

5-HT1A receptor Serotonin receptor binding THPI derivatives

SAR-Driven Selectivity Divergence: 5-CN vs. 5-Cl in Dual 5-HT1A/SERT Binding (Class-Level Inference from QSAR and Empirical Studies)

A systematic SAR study on pyrido[1,2-c]pyrimidine derivatives bearing tetrahydropyridinyl-indole pharmacophores demonstrated that a 5-chloro substituent (R3 = Cl) produced a notable reduction in binding affinity to both 5-HT1A and SERT targets compared to other substituents [1]. In the direct N-methyl THPI series, the 5-Cl analog (5e) showed a SERT IC50 of 50 nM—2.6-fold weaker than the 5-CN analog (5a, IC50 = 19 nM) [2]. While 5-HT1A Ki values for both analogs have not been reported in the same study, the QSAR models of Taylor et al. (1988) and Agarwal et al. (1993) indicate that substituent volume is the primary determinant of 5-HT1A affinity, with an optimum near 24 ų [3]. The cyano group (CN) and chlorine (Cl) have comparable steric volumes, but CN is strongly electron-withdrawing and less lipophilic (π ≈ -0.57 vs. +0.71 for Cl), which affects both target selectivity and physicochemical properties such as logP and metabolic stability.

5-HT1A/SERT dual pharmacology Structure-activity relationship Chlorine vs. cyano substituent

Tetrahydropyridinyl vs. Piperidinyl Indole Ring System: Impact on 5-HT1A Affinity (Class-Level Evidence with Direct Experimental Support)

The tetrahydropyridin-4-yl moiety in the target compound introduces a partially unsaturated ring that contrasts with the fully saturated piperidin-4-yl system found in many indole-based CNS ligands. In a direct comparative study by Chodkowski et al. (2015), the piperidinyl-indole residue (compounds 8.1–8.7) conferred high 5-HT1A affinity (e.g., Ki = 5.6–12.4 nM), whereas the tetrahydropyridinyl-indole residue (compounds 8.8–8.32) was found to reduce 5-HT1A receptor affinity [1]. The target compound, bearing the tetrahydropyridinyl-indole core, has a 5-HT1A Ki of 16 nM [2], which is consistent with this class-level observation—moderate but measurable affinity, compared to the sub-10 nM Ki values achievable with the saturated piperidinyl-indole system. However, the tetrahydropyridinyl ring also provides a reactive olefin handle for further chemical diversification (e.g., hydrogenation, epoxidation, or cycloaddition), which is absent in the piperidinyl analog.

Tetrahydropyridine vs. piperidine 5-HT1A receptor Ring saturation effect

Off-Target Binding Liability Profile: Adrenergic Alpha-1 and HSP90alpha Activity as Differentiation Factors

Comprehensive selectivity profiling is essential for distinguishing closely related analogs. The target compound has been tested against a panel of off-targets: it exhibits antagonist activity at the human adrenergic alpha-1 receptor with an IC50 of 5 nM [1], representing a high-potency off-target interaction that must be considered in any CNS program. In contrast, binding to human HSP90alpha is negligible (Kd = 19,000 nM, determined by 2D 1H-15N chemical shift perturbation NMR), indicating >3,800-fold selectivity over this chaperone target [2]. While comparable broad-panel off-target data are not publicly available for the 5-H, 5-Cl, or 5-F analogs in the same assay systems, these data establish a baseline selectivity fingerprint for the 5-CN compound that can be referenced when evaluating in-class alternatives. The potent alpha-1 activity (5 nM) is noteworthy and may represent either a liability (for antidepressant development) or an opportunity (for polypharmacology approaches).

Adrenergic alpha-1 receptor HSP90 Off-target selectivity Binding selectivity profiling

5-CN Indole as a Privileged Synthetic Intermediate: Documented Utility in Dual 5-HT1A/SERT Agent Synthesis vs. Alternative Substituents

Beyond its intrinsic pharmacological profile, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile serves as a direct precursor to more complex dual 5-HT1A/SERT ligands. Published patents and research articles explicitly employ the 5-cyano-indole scaffold in the synthesis of dual serotonin reuptake inhibitors and 5-HT1A receptor agonists, including structural analogs of vilazodone [1][2]. The cyano group at the 5-position is a versatile synthetic handle that can be hydrolyzed to a carboxamide, reduced to an aminomethyl group, or tethered to additional pharmacophoric elements via the indole NH or tetrahydropyridine nitrogen. In contrast, 5-halo analogs (F, Cl, Br) typically serve as inert substituents rather than transformable functional groups, limiting their utility in downstream diversification. The 5-CN compound thus offers a dual advantage: measurable intrinsic pharmacology plus a reactive handle for further elaboration.

Synthetic building block Dual 5-HT1A/SERT Indole-5-carbonitrile Medicinal chemistry

Validated Research and Industrial Application Scenarios for 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 127792-81-8)


SAR Anchor Point for Serotonin Transporter (SERT) Inhibitor Optimization Programs

The 5-CN analog provides a defined IC50 of 19 nM at human SERT, positioned in the middle of the potency range for N-methyl tetrahydropyridin-4-yl indoles. This makes it an ideal reference compound for SAR expansion: medicinal chemists can systematically modify the tetrahydropyridine N-substituent, the indole 1-position, or the cyano group itself while using the 19 nM baseline to quantify the impact of each modification on SERT affinity. The Deskus et al. (2007) study provides a complete reference dataset of eight analogs that can be used to contextualize new results [1]. Furthermore, the 5-CN substituent's electron-withdrawing character and low lipophilicity (π ≈ -0.57) offer a physicochemical starting point that is distinct from the more lipophilic halo-analogs, potentially translating to superior microsomal stability [2].

Dual 5-HT1A/SERT Pharmacophore Development and Vilazodone-Related Analog Synthesis

The compound is structurally related to the indole-5-carbonitrile core found in dual 5-HT1A receptor agonist / serotonin reuptake inhibitor clinical candidates. Patents and published medicinal chemistry campaigns have explicitly used 5-cyano-3-substituted indoles as key intermediates in constructing vilazodone-like dual agents [3]. The presence of both the tetrahydropyridine NH and the indole NH provides two orthogonal functionalization sites for appending aryl-piperazine, chromenone, or benzenesulfonamide pharmacophores. The 5-HT1A Ki of 16 nM and SERT IC50 of 19 nM establish a baseline dual-activity profile that can be enhanced through N-substitution, as demonstrated by Chodkowski et al. (2015) where optimized pyrido[1,2-c]pyrimidine derivatives bearing the THPI moiety achieved Ki values of 5.6–12.4 nM at 5-HT1A and 15.6–20.7 nM at SERT [4].

Comparative Selectivity Profiling in Serotonergic Receptor Subtype Panels

The availability of quantitative QSAR models for 5-HT1A and 5-HT2 receptor binding (Taylor et al. 1988; Agarwal et al. 1993) provides a predictive framework for interpreting the target compound's receptor subtype selectivity based on its 5-CN substituent [5][6]. Researchers can use this compound as a probe to experimentally validate or refine these QSAR predictions. The known off-target activity at the adrenergic alpha-1 receptor (IC50 = 5 nM) further underscores the compound's utility in selectivity profiling studies, where it can serve as a reference for assessing the alpha-1 liability of newly synthesized THPI analogs. The negligible HSP90alpha binding (Kd = 19,000 nM) provides a negative control for this specific chaperone target [7].

Building Block for Late-Stage Functionalization via the 5-Cyano Handle and Tetrahydropyridine Olefin

The compound offers two distinct reactive sites for chemical diversification: the 5-cyano group, which can be hydrolyzed to a primary carboxamide (CONH2), reduced to an aminomethyl (CH2NH2), or converted to a tetrazole; and the tetrahydropyridine olefin, which can be hydrogenated to the saturated piperidine, epoxidized, or used in cycloaddition reactions. This synthetic versatility is absent in the commercially available 5-H, 5-F, 5-Cl, and 5-Br analogs. For industrial-scale procurement, the compound is available from multiple suppliers (e.g., Leyan, MolCore) at ≥97% purity, enabling immediate use in parallel synthesis workflows without additional purification .

Quote Request

Request a Quote for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.